Talmapimod hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SCIO 469 hydrochloride involves multiple steps, starting with the preparation of the core indole structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or similar method.
Functional Group Introduction: The introduction of the chloro, fluoro, and piperazinyl groups is achieved through a series of substitution and coupling reactions.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability
Industrial Production Methods: Industrial production of SCIO 469 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: SCIO 469 hydrochloride can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide and nucleophiles such as amines and thiols are employed
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted analogs depending on the nucleophile used
Scientific Research Applications
SCIO 469 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 alpha MAPK and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of p38 alpha MAPK in cellular processes such as inflammation, apoptosis, and cell proliferation.
Medicine: Explored for its potential therapeutic effects in diseases such as multiple myeloma, where it has been shown to reduce tumor burden and enhance the efficacy of other treatments like bortezomib
Industry: Utilized in the development of new drugs targeting p38 alpha MAPK for various inflammatory and autoimmune diseases
Mechanism of Action
SCIO 469 hydrochloride exerts its effects by selectively inhibiting the p38 alpha MAPK. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory and stress responses. The compound’s high selectivity for p38 alpha MAPK over other kinases ensures targeted action with minimal off-target effects .
Molecular Targets and Pathways:
Primary Target: p38 alpha MAPK.
Pathways Involved: Inhibition of p38 alpha MAPK affects pathways related to cytokine production, cell cycle regulation, and apoptosis
Comparison with Similar Compounds
SCIO 469 hydrochloride is unique in its high selectivity for p38 alpha MAPK. Similar compounds include:
SB203580: Another p38 MAPK inhibitor but with lower selectivity.
VX-702: A p38 alpha MAPK inhibitor with similar selectivity but different pharmacokinetic properties.
BIRB 796: A highly potent p38 MAPK inhibitor with broader kinase inhibition profile
Uniqueness: SCIO 469 hydrochloride’s high selectivity and oral bioavailability make it a valuable tool in research and potential therapeutic applications, distinguishing it from other p38 MAPK inhibitors .
Biological Activity
Talmapimod hydrochloride, also known as SCIO-469, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes including inflammation, stress response, and cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Talmapimod acts primarily as an ATP-competitive inhibitor of p38 MAPK, with an IC50 value of 9 nM for p38α and 90 nM for p38β . The compound exhibits at least 2000-fold selectivity over a panel of 20 other kinases, making it a potent candidate for targeting inflammatory pathways without significant off-target effects .
The inhibition of p38 MAPK leads to:
- Decreased phosphorylation of transcription factors such as NF-kB and ATF-2, which are involved in inflammatory responses.
- Reduced production of pro-inflammatory cytokines like TNF-alpha in response to stimuli such as lipopolysaccharides (LPS) .
Therapeutic Applications
Talmapimod has been investigated for its potential in treating various conditions:
- Inflammatory Diseases : The compound has shown promise in models of rheumatoid arthritis and inflammatory bowel disease. In vitro studies indicated that talmapimod significantly inhibited LPS-induced TNF-alpha production with an IC50 of 50 nM .
- Cancer Treatment : Talmapimod was evaluated in clinical trials for cancers such as renal cell carcinoma and metastatic melanoma. However, these trials did not demonstrate significant efficacy in tumor reduction .
- Chronic Conditions : Preclinical studies have suggested that talmapimod may have therapeutic potential in chronic obstructive pulmonary disease (COPD) and multiple myeloma by reducing myeloma burden and preventing associated bone diseases .
Research Findings
A variety of studies have contributed to understanding the biological activity of talmapimod:
- In Vitro Studies : In human whole blood assays, talmapimod inhibited LPS-induced TNF-alpha production effectively. Additionally, it demonstrated anti-inflammatory effects in RAW264.7 cells by downregulating iNOS and COX-2 expressions .
- In Vivo Studies : Administration of talmapimod at doses ranging from 10 to 90 mg/kg twice daily significantly reduced tumor growth in multiple myeloma models .
Table 1: Comparison with Other p38 MAPK Inhibitors
Compound Name | Chemical Formula | IC50 (nM) | Selectivity | Unique Features |
---|---|---|---|---|
Talmapimod | C27H30ClFN4O3 | 9 (p38α) | >2000-fold | Orally bioavailable |
BIRB 796 | C19H19ClN4O2 | ~10 | Selective | First-generation inhibitor |
SB 203580 | C20H22N4O4 | ~100 | Early generation inhibitor | Non-selective |
Case Studies
- Rheumatoid Arthritis : A Phase II clinical trial investigated the efficacy of talmapimod in patients with rheumatoid arthritis. Despite promising preclinical results, the trial did not meet its primary endpoints, indicating the need for further exploration into dosing strategies and patient selection .
- Multiple Myeloma : In a study involving multiple myeloma patients, talmapimod was administered alongside standard therapies. Results showed a reduction in disease burden but highlighted variability in patient responses, necessitating further investigation into biomarkers that predict treatment efficacy .
Properties
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUFGQLUOOBQP-MCJVGQIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309915-12-6 | |
Record name | Talmapimod hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309915126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.